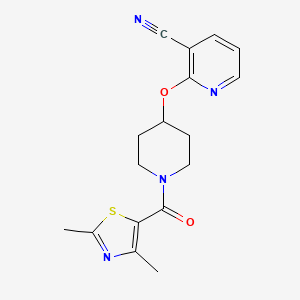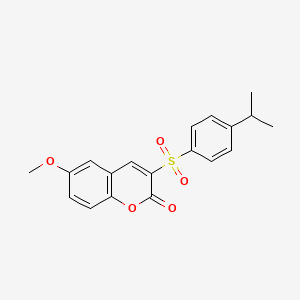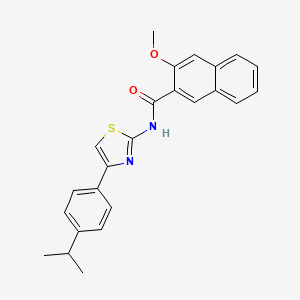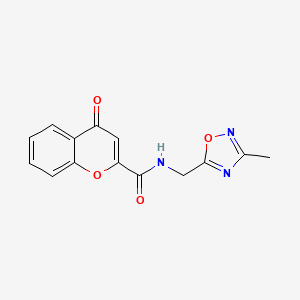![molecular formula C9H20Cl2N2O2 B2818836 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride CAS No. 2137831-18-4](/img/structure/B2818836.png)
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride” is a compound with the CAS Number: 2137831-18-4 . It has a molecular weight of 259.18 . The IUPAC name for this compound is 3-(4-(aminomethyl)piperidin-1-yl)propanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Chemical Synthesis and Reactions
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid, often involved in the synthesis of complex molecules, plays a crucial role in medicinal chemistry due to its potential to form diverse chemical structures. For instance, the synthesis strategies for spiropiperidines highlight the importance of piperidine derivatives in drug discovery, where they are explored to navigate new areas of chemical space. This emphasis on piperidine derivatives underscores their utility in generating compounds with significant biological activity, including potential antineoplastic agents (Griggs, Tape, & Clarke, 2018).
Pharmacological Research
The exploration of piperidine derivatives extends into pharmacological research, where their modification and incorporation into larger molecular frameworks are examined for therapeutic potential. The review on the pharmacological characteristics of vanillic acid, for example, illustrates the breadth of application that derivatives of basic chemical structures like piperidines can have, including antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021).
Antineoplastic Research
Further, the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones showcases the exploration of piperidine derivatives as antineoplastic agents. This research indicates the potential of these compounds to exhibit significant cytotoxic properties, often surpassing those of existing anticancer drugs. The ability to modulate multi-drug resistance, along with their tumour-selective toxicity, positions these derivatives as promising candidates for future cancer therapy development (Hossain, Enci, Dimmock, & Das, 2020).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of piperidine derivatives, including “3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride”, is a promising area for future research.
properties
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYKBIFRHSQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


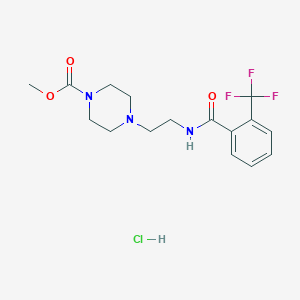
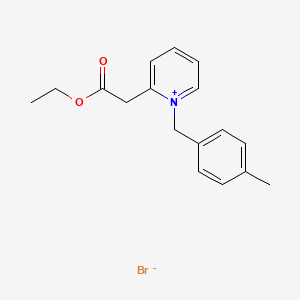
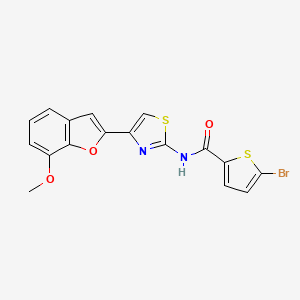
![Ethyl 7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate](/img/structure/B2818759.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)

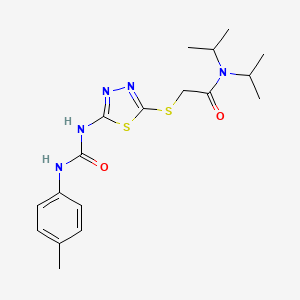
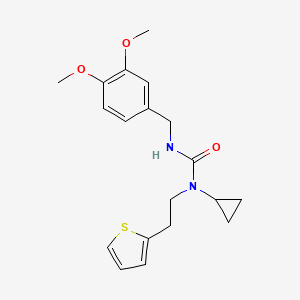
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
